molecular formula C₂₀H₂₅O₃P B1141997 Isopropyl 5-(diphenylphosphoryl)pentanoate CAS No. 2088449-88-9

Isopropyl 5-(diphenylphosphoryl)pentanoate

Cat. No. B1141997
CAS RN: 2088449-88-9
M. Wt: 344.38
InChI Key:
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Description

Isopropyl 5-(Diphenylphosphoryl)pentanoate is a derivative of 5-(Diphenylphosphinyl)pentanoic Acid . It is a prodrug of the free acid, which is a potent agonist of the FP receptor in the eye . It is also a potential trace impurity in commercial preparations of latanoprost .


Molecular Structure Analysis

The molecular formula of Isopropyl 5-(Diphenylphosphoryl)pentanoate is C20H25O3P . Its molecular weight is 344.38 .


Physical And Chemical Properties Analysis

Isopropyl 5-(Diphenylphosphoryl)pentanoate is a solid substance with a pale yellow to light yellow color . It has a melting point of 68-70°C . It is slightly soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

Pharmaceutical Impurity

Isopropyl 5-(diphenylphosphoryl)pentanoate is known to be a potential trace impurity in commercial preparations of latanoprost . This makes it important in the pharmaceutical industry, particularly in the quality control and formulation of latanoprost-based products.

Ophthalmology

Latanoprost, the compound in which Isopropyl 5-(diphenylphosphoryl)pentanoate can be an impurity, is a prodrug of the free acid, which is a potent agonist of the FP receptor in the eye . This suggests that Isopropyl 5-(diphenylphosphoryl)pentanoate could potentially have applications in ophthalmology research.

Lipid Biochemistry

The parent compound of Isopropyl 5-(diphenylphosphoryl)pentanoate, latanoprost, is involved in lipid biochemistry . Therefore, Isopropyl 5-(diphenylphosphoryl)pentanoate could be used in research related to lipid biochemistry.

Neuroscience

Given that latanoprost has applications in neuroscience , it’s possible that Isopropyl 5-(diphenylphosphoryl)pentanoate could also be used in neuroscience research, particularly in studies related to the eye and vision.

Cyclooxygenase Pathway

Latanoprost is involved in the cyclooxygenase pathway , suggesting that Isopropyl 5-(diphenylphosphoryl)pentanoate could be used in research related to this pathway.

Synthetic Intermediates & Building Blocks

Isopropyl 5-(diphenylphosphoryl)pentanoate could potentially be used as a synthetic intermediate or building block in the synthesis of other complex molecules .

Mechanism of Action

Target of Action

Isopropyl 5-(diphenylphosphoryl)pentanoate is a potential trace impurity in commercial preparations of latanoprost . Latanoprost, the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α, serves as a prodrug for the free acid form, which is a potent agonist of the FP receptor in the eye .

Mode of Action

As a prodrug, latanoprost is converted into its active form in the body. The active form of latanoprost interacts with the FP receptor, a G-protein-coupled receptor in the eye . This interaction triggers a series of biochemical reactions that lead to physiological changes.

Biochemical Pathways

The activation of the FP receptor by the active form of latanoprost initiates a cascade of events in the prostaglandin pathway . This pathway plays a crucial role in various physiological processes, including inflammation, vasodilation, and regulation of intraocular pressure.

Pharmacokinetics

After topical administration in the eye, latanoprost is absorbed through the cornea and is then hydrolyzed to its active form. The active form is primarily metabolized in the liver and excreted through the kidneys .

Action Environment

The action of Isopropyl 5-(diphenylphosphoryl)pentanoate, as a potential trace impurity in latanoprost, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . .

properties

IUPAC Name

propan-2-yl 5-diphenylphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSCAFULQNHZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-(diphenylphosphoryl)pentanoate

CAS RN

2088449-88-9
Record name Isopropyl 5-(diphenylphosphoryl)pentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Isopropyl 5-(Diphenylphosphoryl)pentanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4
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